molecular formula C10H12ClNO B15054376 4-(4-Chlorophenyl)pyrrolidin-3-ol

4-(4-Chlorophenyl)pyrrolidin-3-ol

Cat. No.: B15054376
M. Wt: 197.66 g/mol
InChI Key: ZQODSTYMINEEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)pyrrolidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. The core structure of this compound, the pyrrolidine ring, is a saturated nitrogen heterocycle that is widely utilized in pharmaceuticals due to its advantageous three-dimensional (3D) coverage and sp 3 -hybridization, which allows for efficient exploration of pharmacophore space and can lead to improved selectivity and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The incorporation of a chlorophenyl group further enhances its potential as a key intermediate in the synthesis of biologically active molecules. This compound is primarily valued as a critical synthetic intermediate or a primary pharmacophore in neuroscience and pharmacology research. Specifically, structural analogs of this compound have been explored in the design of ligands for central nervous system (CNS) targets . Research into dual-target ligands that combine μ-opioid receptor (MOR) agonist activity with dopamine D3 receptor (D3R) antagonism has identified the substituted pyrrolidine moiety as a key component for achieving high affinity and receptor subtype selectivity . Such compounds are being investigated for their potential to produce analgesic effects with reduced addictive liability, offering a promising strategy to address the opioid crisis . Furthermore, chlorophenyl-substituted nitrogen heterocycles are common structural elements in ligands for dopamine D2-like receptors, which are primary targets for antipsychotic agents . The research value of this compound is also rooted in its stereochemistry. The pyrrolidine ring possesses stereogenic centers, and the spatial orientation of its substituents can significantly influence its biological profile by enabling different binding modes to enantioselective protein targets . This makes it a valuable tool for conducting structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. Please be advised that this compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-(4-chlorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2

InChI Key

ZQODSTYMINEEDI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

The Significance of Pyrrolidine Scaffolds in Modern Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in modern organic chemistry. Its prevalence stems from its presence in a vast array of natural products, including many alkaloids, and its utility in the design of novel synthetic compounds. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat aromatic counterparts. This three-dimensionality is a crucial factor in the interaction of molecules with biological targets, often leading to enhanced binding affinity and selectivity.

Furthermore, the stereochemical complexity of the pyrrolidine ring, which can possess multiple stereocenters, provides a platform for the synthesis of a diverse range of stereoisomers. This is of paramount importance in medicinal chemistry, where the biological activity of a compound can be highly dependent on its specific stereochemistry. The development of stereoselective synthetic methods for constructing and functionalizing the pyrrolidine core remains an active and important area of research.

An Overview of Substituted Pyrrolidinols As Key Chemical Motifs

Substituted pyrrolidinols, which are pyrrolidine (B122466) rings bearing one or more hydroxyl groups, represent a particularly important class of chemical motifs. The hydroxyl group can act as a key hydrogen bond donor or acceptor, influencing the molecule's solubility, crystal packing, and interactions with biological macromolecules. Moreover, the hydroxyl group serves as a versatile synthetic handle, allowing for further chemical modifications and the introduction of diverse functionalities.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the pyrrolidine (B122466) ring is a primary site for functionalization. Its reactivity is typical of secondary alcohols, allowing for transformations such as esterification and etherification to introduce a variety of substituents.

Esterification: The hydroxyl group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by acids or promoted by coupling agents. The synthesis of ester derivatives can be a crucial step in modifying the molecule's properties. General methods for esterification are well-established and can be applied to this substrate. medcraveonline.comorganic-chemistry.org For instance, peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate ester formation at room temperature. organic-chemistry.org

Etherification: The formation of ethers from the hydroxyl group can be achieved under basic conditions, for example, through Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Protection/Deprotection: In multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted side reactions while other parts of the molecule are being modified. A patent for the preparation of 3-hydroxypyrrolidine derivatives describes the necessity of protecting the hydroxyl group of a 4-halo-3-hydroxybutyric acid precursor before subsequent reduction and cyclization steps. wipo.int Common protecting groups for alcohols, such as silyl (B83357) ethers or benzyl (B1604629) ethers, can be employed and later removed under specific conditions.

Chemical Transformations at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, which is nucleophilic and basic, making it a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. chemrxiv.org

N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. organic-chemistry.org This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The regioselectivity of such reactions can be influenced by the reaction conditions and the nature of the alkylating agent.

N-Acylation: Acylation of the pyrrolidine nitrogen is a common transformation, typically achieved by reacting the amine with an acyl chloride or an acid anhydride. This reaction forms an amide linkage and is often used to introduce a wide range of functional groups. A review on N-acylation highlights various reagents and methods applicable to such transformations. researchgate.netarkat-usa.org

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between amines and aryl halides. wikipedia.orgacsgcipr.orglibretexts.org This reaction, typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, allows for the coupling of the pyrrolidine nitrogen with various aryl or heteroaryl chlorides. researchgate.netnih.gov

Table 1: Examples of Transformations at the Pyrrolidine Nitrogen

Transformation Reagent Type Product Type Relevant Methodologies
N-Alkylation Alkyl Halides Tertiary Amine Standard nucleophilic substitution organic-chemistry.org
N-Acylation Acyl Chlorides, Anhydrides Amide Schotten-Baumann conditions, etc. researchgate.netarkat-usa.org
N-Arylation Aryl Halides N-Aryl Pyrrolidine Buchwald-Hartwig Amination wikipedia.orgresearchgate.netnih.gov

Reactivity of the Chlorophenyl Moiety

The 4-chlorophenyl group attached to the C-4 position of the pyrrolidine ring offers another site for chemical modification, primarily through reactions targeting the aryl chloride.

Cross-Coupling Reactions: The chlorine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, to form a biaryl structure. organic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, appropriate catalyst systems, often involving electron-rich and bulky phosphine ligands, can facilitate this transformation. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: In addition to N-arylation of the pyrrolidine, the chlorophenyl group itself can undergo a second Buchwald-Hartwig amination with a different amine, leading to diarylamine structures. wikipedia.org

Kumada and Negishi Couplings: These reactions utilize organomagnesium (Grignard) and organozinc reagents, respectively, to form new C-C bonds at the position of the chlorine atom. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl chlorides, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govsemanticscholar.org In the context of 4-(4-chlorophenyl)pyrrolidin-3-ol, the pyrrolidine ring itself is not strongly electron-withdrawing, making SNAr reactions challenging without further modification. However, under specific conditions or with highly reactive nucleophiles, substitution of the chlorine may be possible. researchgate.netrsc.org

Table 2: Potential Reactions of the Chlorophenyl Moiety

Reaction Type Coupling Partner Catalyst System Resulting Structure
Suzuki-Miyaura Coupling Arylboronic Acid Palladium/Phosphine Ligand 4-(Biphenyl-4-yl)pyrrolidin-3-ol derivative
Buchwald-Hartwig Amination Primary/Secondary Amine Palladium/Phosphine Ligand 4-(4-Aminophenyl)pyrrolidin-3-ol derivative
Kumada Coupling Grignard Reagent Palladium or Nickel Catalyst 4-(4-Alkyl/Aryl-phenyl)pyrrolidin-3-ol derivative
Negishi Coupling Organozinc Reagent Palladium or Nickel Catalyst 4-(4-Alkyl/Aryl-phenyl)pyrrolidin-3-ol derivative

Intramolecular and Intermolecular Cyclization Reactions

The functional groups present in this compound and its derivatives can participate in various cyclization reactions, leading to the formation of more complex polycyclic structures.

Intramolecular Cyclization: By introducing appropriate functional groups, intramolecular cyclization can be induced. For instance, if a suitable chain is attached to the pyrrolidine nitrogen, it could undergo cyclization with the aryl ring or another part of the molecule. Cascade reactions, such as a Prins/Friedel-Crafts cyclization, have been used to synthesize 4-aryltetralin-2-ols, demonstrating a pathway where an alcohol-containing side chain can cyclize onto an aromatic ring. beilstein-journals.org Similarly, intramolecular cyclizations are key steps in the synthesis of pyrrolocoumarins and other fused heterocyclic systems. nih.gov Visible-light-promoted intramolecular cycloadditions on aromatic systems represent another modern approach to building complex bicyclic cores. unipr.it

Intermolecular Cycloaddition: The pyrrolidine scaffold can be constructed or elaborated through intermolecular cycloaddition reactions. The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for synthesizing substituted pyrrolidines. acs.org Derivatives of this compound could potentially be synthesized or used in such reactions to create more complex heterocyclic systems.

Cleavage and Rearrangement Reactions

The pyrrolidine ring, while generally stable, can undergo cleavage or rearrangement under specific conditions, leading to novel molecular scaffolds.

Ring Cleavage: Reductive cleavage of the C-N bond in N-acylated pyrrolidines has been achieved using a combination of Lewis acids and photoredox catalysis. chemrxiv.orgnih.govacs.org This "skeletal remodeling" allows for the deconstruction of the pyrrolidine ring and subsequent functionalization, potentially leading to the synthesis of different cyclic or acyclic structures. nih.gov

Rearrangement Reactions:

Ring Contraction: Photochemical methods have been developed for the ring contraction of pyridines to afford pyrrolidine derivatives, showcasing a skeletal rearrangement that can lead to this heterocyclic system. osaka-u.ac.jp

Anionic Fries Rearrangement: For N-acylpyrrolidines, an anionic Fries-type rearrangement can occur, where the acyl group migrates from the nitrogen to a carbon atom of the pyrrolidine ring. This reaction has been shown to be base-dependent and can proceed via an intermolecular pathway to yield 2-aroylpyrroles. nsf.gov Such a rearrangement could be a potential transformation for N-acylated derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(4-chlorophenyl)pyrrolidin-3-ol, with a molecular formula of C₁₀H₁₂ClNO, the expected monoisotopic mass can be precisely calculated.

Expected HRMS Data: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and then compared to the experimental value. For a related compound, 3-(4-chlorophenyl)pyrrolidine, the predicted m/z for the [M+H]⁺ adduct is 182.07311. uni.lu The presence of the chlorine atom would be evident from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum.

Adduct Predicted m/z
[M+H]⁺198.0680 (for ³⁵Cl)
[M+H]⁺200.0651 (for ³⁷Cl)
[M+Na]⁺220.0500 (for ³⁵Cl)
[M+Na]⁺222.0470 (for ³⁷Cl)
Note: The m/z values are predicted based on the molecular formula C₁₀H₁₂ClNO and have not been experimentally confirmed from the available literature.

The fragmentation pattern in the mass spectrum would likely involve the loss of a water molecule from the hydroxyl group and various cleavages of the pyrrolidine (B122466) ring.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be necessary for the unambiguous assignment of all proton and carbon signals of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the pyrrolidine ring, and the hydroxyl and amine protons. The aromatic protons of the 4-chlorophenyl group would likely appear as two doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons on the pyrrolidine ring would exhibit more complex splitting patterns and chemical shifts depending on their stereochemical environment. For instance, in a related pyrrolidone derivative, the protons of the pyrrolone ring show characteristic signals, with the H4 proton appearing at 5.71 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the 4-chlorophenyl ring would be observed in the aromatic region (δ 120-145 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 20-70 ppm). For example, in pyrrolidine itself, the carbon atoms resonate at around δ 25.7 and 46.7 ppm. nih.gov The carbon bearing the hydroxyl group (C3) would be expected to have a chemical shift in the range of δ 60-75 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.4 (m)128 - 134
C4-H3.5 - 4.0 (m)40 - 50
C3-H4.2 - 4.7 (m)65 - 75
C2-H₂, C5-H₂2.8 - 3.5 (m)45 - 55
NH1.5 - 3.0 (br s)-
OH2.0 - 4.0 (br s)-
Note: These are predicted chemical shift ranges based on analogous structures and have not been experimentally verified from the available literature.

2D NMR: To definitively assign these signals, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the attachment of the 4-chlorophenyl group to the C4 position of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the stereochemistry of the molecule by showing through-space correlations between protons.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-Cl bonds.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (amine)Stretching3300 - 3500 (medium)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
C=C (aromatic)Stretching1450 - 1600
C-N (amine)Stretching1020 - 1250
C-O (alcohol)Stretching1050 - 1150
C-ClStretching1000 - 1100
Note: These are expected wavenumber ranges based on characteristic functional group absorptions and have not been experimentally confirmed from the available literature.

The IR spectrum of a related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, shows characteristic bands for the C-Cl group at 1092 and 836 cm⁻¹, and aromatic C=C stretching in the 1504–1650 cm⁻¹ region. mdpi.com

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-chlorophenyl chromophore. The pyrrolidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

Expected UV-Vis Absorption The 4-chlorophenyl group is expected to exhibit π → π* transitions. Typically, substituted benzene rings show a primary absorption band (E2-band) around 200-230 nm and a secondary, less intense band (B-band) around 250-290 nm. The presence of the chlorine atom, an auxochrome, may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

Transition Type Expected λmax (nm) Chromophore
π → π* (E2-band)~220-2404-Chlorophenyl
π → π* (B-band)~260-2804-Chlorophenyl
Note: These are predicted absorption maxima based on the behavior of similar chromophores and have not been experimentally verified from the available literature.

For instance, studies on other compounds containing a chlorophenyl group show absorption maxima in these regions, which are attributed to the π → π* and n → π* transitions of the aromatic system. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as Chiral Building Blocks for Complex Molecules

Chiral pyrrolidines are fundamental building blocks in organic synthesis, providing a robust framework for constructing complex molecular architectures. nih.gov The compound 4-(4-Chlorophenyl)pyrrolidin-3-ol, with its defined stereocenters, serves as an invaluable chiral precursor. Its structure can be systematically modified, allowing chemists to introduce additional complexity and functionality with stereochemical control.

General synthetic strategies for creating such substituted pyrrolidines often involve multi-step sequences that can include: vulcanchem.com

Pyrrolidine (B122466) Ring Formation: Achieved through methods like the cyclization of γ-amino alcohols or the reductive amination of keto-acids.

Aryl Group Introduction: The 4-chlorophenyl moiety is typically installed using cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Hydroxyl Functionalization: The alcohol can be introduced via stereoselective reduction of a corresponding ketone or through direct hydroxylation.

The presence of the hydroxyl and amino groups provides convenient handles for further chemical transformations, enabling its incorporation into larger, more complex molecules such as polyhydroxylated alkaloids or other pharmacologically relevant structures. nih.gov

Development of Pyrrolidine-Derived Organocatalysts

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective reactions, has been revolutionized by pyrrolidine-based catalysts. nih.govnih.gov Ever since the pioneering work on proline-catalyzed aldol (B89426) reactions, the pyrrolidine scaffold has been recognized as a "privileged" structure for inducing chirality. nih.govnih.govacs.org

Derivatives of this compound are prime candidates for the development of novel organocatalysts. The core structure contains both a secondary amine, capable of forming enamines or iminium ions to activate substrates, and a hydroxyl group that can act as a hydrogen-bond donor to orient the reacting partners and enhance stereoselectivity. nih.gov

Researchers have developed a vast library of pyrrolidine-based catalysts by modifying the core structure. These modifications often involve:

N-Substitution: Attaching various functional groups to the pyrrolidine nitrogen to tune steric and electronic properties.

Hydroxyl Group Derivatization: Converting the alcohol to a silyl (B83357) ether, for instance, which was a major breakthrough for the functionalization of aldehydes. nih.govnih.gov

Attachment of Additional Functional Moieties: Incorporating groups like amides, thioureas, or even peptides to create bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. nih.gov

These tailored organocatalysts have proven highly effective in a wide array of asymmetric transformations, including Michael additions, aldol condensations, and Diels-Alder reactions, consistently delivering products with high yields and excellent enantioselectivity. nih.govacs.orgrsc.org

Catalyst TypeKey Structural FeatureTypical ApplicationReference
ProlinamidesAmide linkage at C2 or C4Asymmetric Aldol and Michael Reactions nih.gov
Diarylprolinol Silyl EthersSilyl ether at the hydroxyl groupAsymmetric functionalization of aldehydes nih.govnih.gov
Bifunctional ThioureasThiourea moiety for H-bondingEnantioselective Michael Additions nih.gov
Spiro-pyrrolidinesSpirocyclic junctionConstruction of all-carbon quaternary centers rsc.org

Scaffold Design for Receptor Ligands and Chemical Probes

The inherent structural and chemical properties of the 4-(4-chlorophenyl)pyrrolidine-3-ol scaffold—balanced hydrophobicity, hydrogen-bonding capacity, and defined stereochemistry—make it an excellent starting point for designing molecules that can interact with biological receptors. vulcanchem.com

The pyrrolidine ring is a common motif in drugs targeting the central nervous system (CNS) and other biological systems. By modifying the core this compound structure, medicinal chemists can design potent and selective ligands for various receptors.

Examples of Pyrrolidine Scaffolds in Receptor Ligand Design:

Dopamine (B1211576) Receptor Antagonists: The 4-chlorophenylpiperazine moiety, structurally related to the title compound, has been incorporated into potent and selective antagonists for the human dopamine D4 receptor, which is a target for antipsychotic drugs. acs.orgnih.gov

Bradykinin (B550075) Receptor Antagonists: Conformational analysis has suggested that a pyrrolidine moiety can effectively mimic key structural features of known bradykinin B2 receptor antagonists, leading to the design of new, potent inhibitors. nih.gov

Akt Kinase Inhibitors: A pyrrolopyrimidine inhibitor featuring a 1-(4-chlorophenyl)-3-hydroxypropyl side chain was developed as a potent and orally bioavailable inhibitor of Akt kinases, a critical node in cancer signaling pathways. sci-hub.st

MDM2 Inhibitors: An extensive structure-activity relationship study led to the discovery of a potent MDM2 inhibitor based on a spirooxindole scaffold containing a 4'-(3-chloro-2-fluorophenyl)-pyrrolidine core. This compound, AA-115/APG-115, showed high affinity for MDM2 and is in clinical development for cancer treatment. nih.gov

The synthesis of these complex molecules often involves coupling the pyrrolidine core with other heterocyclic or aromatic systems to achieve the desired receptor binding profile. sci-hub.st

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. The this compound scaffold is amenable to systematic modification, allowing researchers to probe how changes in its structure affect biological activity.

Key areas of modification in SAR studies include: nih.gov

Aromatic Substitution: Altering the position or nature of the halogen on the phenyl ring (e.g., moving the chlorine or replacing it with another group) can significantly impact binding affinity and selectivity. mdpi.com

Pyrrolidine Substitution: Introducing substituents at different positions on the pyrrolidine ring can modulate potency and pharmacokinetic properties.

Stereochemistry: Evaluating different stereoisomers is fundamental, as biological targets are chiral, and often only one enantiomer or diastereomer exhibits the desired activity. nih.gov

For example, SAR studies on a class of leukotriene A(4) hydrolase inhibitors based on a 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine structure led to the identification of novel, potent, and orally active compounds for treating inflammatory diseases. nih.gov Similarly, SAR analysis of gliptin-like DPP-4 inhibitors highlights the critical role of the pyrrolidine fragment in binding to the S1 pocket of the enzyme. bohrium.com

TargetScaffold/Compound ClassKey SAR FindingReference
Leukotriene A(4) Hydrolase1-[2-(4-Phenylphenoxy)ethyl]pyrrolidineIdentified novel, potent, and orally active inhibitors through systematic structural modifications. nih.gov
Bradykinin B2 ReceptorPyrrolidine-containing antagonistsThe (S)-isomer showed higher potency (Ki = 33 nM) than the (R)-isomer (Ki = 46 nM), confirming the importance of stereochemistry. nih.gov
MDM2Spirooxindole-pyrrolidinesExtensive SAR led to a clinical candidate (AA-115/APG-115) with sub-nanomolar binding affinity. nih.gov
Dipeptidyl Peptidase-4 (DPP-4)Gliptin-like pyrrolidinesThe pyrrolidine moiety is a crucial P1 fragment for binding to the S1 pocket of the enzyme. bohrium.com

Precursors for Natural Product Synthesis and Analogues

Many natural products, particularly alkaloids, contain the pyrrolidine ring system. The synthesis of these complex molecules often relies on the use of pre-functionalized chiral building blocks. This compound serves as an excellent starting point for the synthesis of natural product analogues. mdpi.com The strategy of Diversity-Oriented Synthesis (DOS) often employs versatile starting blocks to generate libraries of structurally diverse molecules, including analogues of natural products like flavones, coumarins, and chalcones. mdpi.com

The preparation of polyhydroxylated pyrrolidine and piperidine (B6355638) alkaloids, for example, can be achieved through synthetic routes that build upon chiral pyrrolidine intermediates. nih.gov The synthesis of dithiolopyrrolone natural products, a class of antibiotics, further highlights the importance of the pyrrolidine skeleton in bioactive compounds. mdpi.com While direct synthesis of a specific natural product from this compound is not prominently documented, its structure represents a key substructure that synthetic strategies aim to create en route to these more complex targets. unina.itnih.gov

Supramolecular Chemistry and Materials Science Applications

The application of pyrrolidine derivatives is expanding into the fields of supramolecular chemistry and materials science. The ability of the 4-(4-chlorophenyl)pyrrolidine-3-ol scaffold to engage in non-covalent interactions, such as hydrogen bonding (via the -OH and -NH groups) and van der Waals forces, makes it a candidate for building larger, self-assembled structures. mdpi.com

For instance, related compounds like 3-(4-Chlorophenyl)pyrrolidine have been noted for their utility in creating novel materials, particularly in the development of specialized polymers. The specific chemical properties endowed by the chlorophenyl and pyrrolidine groups can be harnessed to control the physical and chemical characteristics of the resulting materials. Furthermore, the 1,2,3-triazole group, which can be synthesized onto scaffolds like this, is known to form diverse non-covalent interactions, making such derivatives valuable for creating complex molecular architectures and materials with potential applications in medicinal chemistry and beyond. mdpi.com

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. mdpi.com For the synthesis of pyrrolidine (B122466) derivatives like 4-(4-chlorophenyl)pyrrolidin-3-ol, this translates to the development of greener and more efficient synthetic routes. researchgate.netrsc.org

Current research focuses on several key areas to achieve this:

Catalyst-Free Reactions: One promising approach involves conducting reactions under catalyst-free conditions, often in environmentally benign solvents like ethanol-water mixtures. researchgate.netrsc.org This minimizes waste and avoids the use of potentially toxic and expensive metal catalysts.

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrrolidinone derivatives, which can be precursors to pyrrolidinols. rsc.org This technique often allows for cleaner reaction profiles and simpler work-up procedures. rsc.org

Water as a Solvent: The ultimate green solvent, water, is being explored for the synthesis of pyrrolidine derivatives. researchgate.net Developing synthetic methods that are efficient in aqueous media is a major goal for sustainable chemistry. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): MAOS has proven effective in increasing the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov

Exploration of Novel Stereochemical Control Strategies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during the synthesis of this compound is of paramount importance. mdpi.comnih.gov Researchers are actively exploring new strategies to achieve high levels of stereoselectivity.

Key approaches include:

Asymmetric Organocatalysis: Chiral pyrrolidine derivatives themselves are powerful organocatalysts for a variety of asymmetric transformations. mdpi.com The development of new proline-based organocatalysts continues to be a major focus, enabling the enantioselective synthesis of complex molecules. mdpi.com

1,3-Dipolar Cycloaddition Reactions: This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings with excellent control over both regio- and stereoselectivity. nih.govrsc.org The use of chiral auxiliaries or catalysts in these reactions can lead to the formation of specific stereoisomers of pyrrolidine derivatives.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes to carry out chemical transformations, offers exquisite stereoselectivity under mild reaction conditions. The use of engineered enzymes, such as cytochrome P450 variants, is being explored for the enantioselective synthesis of complex heterocyclic compounds. acs.org

Substrate-Controlled Diastereoselective Synthesis: By starting with a chiral precursor, it is possible to direct the stereochemical outcome of subsequent reactions. core.ac.uknih.gov For example, the synthesis of trihydroxylated pyrrolidines has been achieved with high diastereoselectivity starting from an enantiopure imide derived from (-)-malic acid. core.ac.uk

The development of these and other novel stereochemical control strategies will be crucial for accessing the full therapeutic potential of chiral pyrrolidinol derivatives.

Integration of Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. nih.govresearchgate.netafricansciencegroup.com These powerful computational tools are being applied to accelerate the design-make-test-analyze cycle for new chemical entities. springernature.com

In the context of this compound and its derivatives, AI and ML can contribute in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.govchemai.io This can help to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.netspringernature.com These models can explore vast regions of chemical space to identify novel scaffolds and functional groups that could be incorporated into new pyrrolidinol-based drug candidates.

Retrosynthetic Analysis: AI tools are being developed to assist chemists in planning the synthesis of complex molecules. chemistryviews.org These programs can suggest potential synthetic routes, identify key starting materials, and even predict reaction outcomes. aiche.orgresearchgate.net

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, leading to higher yields, shorter reaction times, and reduced waste. chemai.io

Expanding the Chemical Space of Pyrrolidinol Derivatives for Diverse Applications

The inherent versatility of the pyrrolidine scaffold provides a foundation for creating a vast array of derivatives with diverse biological activities. nih.govresearchgate.netnih.govekb.eg Researchers are continually exploring new ways to modify the this compound core to access novel chemical space and develop compounds for a wide range of therapeutic targets. digitellinc.com

Strategies for expanding the chemical space include:

Introduction of Novel Substituents: By systematically introducing different functional groups at various positions on the pyrrolidine ring and the phenyl group, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. acs.org

Scaffold Hopping: This involves replacing the pyrrolidine core with other heterocyclic ring systems while maintaining the key pharmacophoric features. This can lead to the discovery of new intellectual property and compounds with improved properties.

Synthesis of Spirocyclic Derivatives: The creation of spirocyclic compounds, where two rings share a single carbon atom, introduces significant three-dimensional complexity. rsc.org The synthesis of spirocyclic pyrrolidines is an active area of research, leading to structurally novel compounds with potential applications in drug discovery. rsc.org

Development of Covalent Inhibitors and Degraders: Moving beyond traditional reversible inhibitors, researchers are designing pyrrolidinol derivatives that can form covalent bonds with their target proteins or act as degraders to remove disease-causing proteins. acs.org

The continued exploration of the chemical space around this compound is expected to yield a new generation of drug candidates with improved efficacy and novel mechanisms of action.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Chlorophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yields?

Answer: Synthetic routes often involve condensation of 4-chlorobenzaldehyde derivatives with aminopyrrolidine precursors, followed by cyclization. Key methodologies include:

  • Asymmetric 1,3-dipolar cycloaddition for stereochemical control, as demonstrated in large-scale syntheses of similar pyrrolidin-3-ol derivatives .
  • Catalytic systems : Palladium or copper catalysts in solvents like DMF or toluene improve yields (e.g., 78% yield in boronic acid coupling reactions) .
  • Reflux with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization . Optimization strategies include adjusting catalyst loading, solvent polarity, and reaction temperature.

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Answer: Cross-validation using complementary techniques:

  • X-ray crystallography (e.g., SHELX for refinement and ORTEP-III for visualization ) to confirm bond lengths/angles.
  • NMR/GC-MS : Compare experimental data with computational predictions (e.g., coupling constants for stereoisomers) .
  • Structure validation tools (e.g., PLATON) to check for crystallographic anomalies .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?

Answer:

  • HPLC with UV detection for separating and quantifying impurities.
  • GC-MS for volatile byproducts (e.g., 78% yield validation in boronic acid reactions) .
  • High-resolution NMR (e.g., ¹³C DEPT) to identify stereochemical impurities .

Advanced Research Questions

Q. How can researchers address challenges in the enantiomeric resolution of this compound during synthesis?

Answer:

  • Chiral chromatography (e.g., Chiralpak® columns) for separating enantiomers.
  • Asymmetric catalysis : Use chiral auxiliaries or catalysts, as seen in stereoselective cycloadditions .
  • Enzymatic resolution with lipases or esterases to hydrolyze specific enantiomers .

Q. What methodologies are recommended for determining the hydrogen bonding patterns in this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) to map hydrogen bonds (e.g., SHELXL refinement ).
  • DFT calculations to predict intermolecular interactions and validate crystallographic data .
  • IR spectroscopy to identify O–H stretching frequencies (~3200–3600 cm⁻¹) .

Q. How should researchers optimize reaction conditions for large-scale synthesis while maintaining stereochemical purity?

Answer:

  • Batch process optimization : Scale-up using continuous flow reactors to control temperature and mixing .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
  • Catalyst recycling : Immobilized catalysts reduce costs and improve consistency .

Data Contradiction and Validation

Q. How can conflicting solubility data for this compound in different solvents be systematically investigated?

Answer:

  • Solubility screens : Use gravimetric or UV-Vis methods across solvents (e.g., DMSO, ethanol, water) under controlled temperatures.
  • Hansen Solubility Parameters (HSP) : Predict compatibility using computational models .
  • Co-solvency studies : Test binary solvent systems to enhance dissolution .

Q. What are the best practices for validating the crystal structure of this compound?

Answer:

  • R-factor analysis : Ensure R < 5% for high data accuracy .
  • Twinned data refinement : Use SHELXL to handle crystal twinning .
  • Validation software : Check for missed symmetry (e.g., PLATON) .

Biological and Pharmacological Research

Q. In SAR studies, what functional group modifications of this compound significantly impact biological activity?

Answer:

  • Hydroxyl group substitution : Methylation or acetylation alters metabolic stability .
  • Chlorophenyl ring modification : Fluorine or nitro groups enhance binding to target enzymes .
  • Pyrrolidine ring saturation : Introducing double bonds affects conformational flexibility .

Q. How can researchers design experiments to study the metabolic stability of this compound?

Answer:

  • In vitro assays : Incubate with liver microsomes and analyze metabolites via LC-MS .
  • Radiolabeling : Use ¹⁴C-labeled compound to track degradation pathways .
  • CYP450 inhibition studies : Identify enzyme interactions using fluorescent probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.